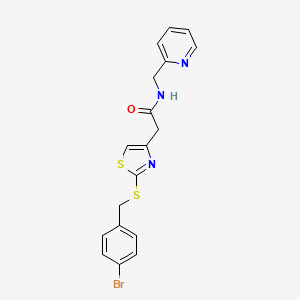

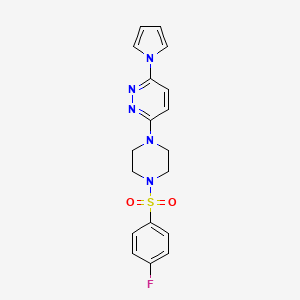

Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate," is not directly studied in the provided papers. However, the papers do discuss related sodium salts of organic compounds, which can provide insight into the behavior of similar sodium-based organic salts. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate is noted for its ability to form stable complexes with various amphetamines and dopamine, as evidenced by the crystal structure with (+)-amphetamine forming a double helical supramolecular structure . This suggests that sodium salts of organic compounds can have significant interactions with biologically active molecules.

Synthesis Analysis

While the synthesis of "this compound" is not explicitly described, the papers provide examples of how sodium salts of organic compounds can be synthesized and studied. For example, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate is likely synthesized from its corresponding acid

Scientific Research Applications

Synthesis and Structural Studies Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is used in the synthesis of various heterocyclic compounds. For example, it is involved in the formation of alkyl 4-hydroxy-5-oxo-2-[(phenylcarbamoyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylates, which cyclize in the presence of sodium methoxide to give triazaspiro[4.4]-non-8-ene-2,4,7-triones. These compounds have been studied for their crystal structures, indicating a significant role in structural chemistry (Dubovtsev et al., 2016).

Coordination Chemistry and Thermal Stability The compound also plays a role in coordination chemistry. Studies on the crystal structure, infrared spectrum, and thermal stability of related sodium salts, specifically sodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid, show the compound's significance in understanding the interaction of sodium ions with various functional groups and its stability under thermal conditions (Kula et al., 2007).

Nucleation Agents in Polymer Engineering In the field of polymer engineering, sodium salts based on pyrrole carboxylic acid, such as this compound, are used as nucleation agents for polyethylene terephthalate (PET). They are effective in this role without causing a reduction in the molecular weight of PET, which is a significant advantage (Gilmer et al., 1995).

Insecticidal Activities Research into pyridine derivatives shows that compounds like sodium 5-acetyl-3-amino-4-(4'-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate, a structurally similar compound, possess significant insecticidal activities. This suggests potential applications of this compound in the development of new insecticides (Bakhite et al., 2014).

Agricultural Applications Derivatives of pyrroles, including this compound, have been synthesized and researched for their potential as growth-promotion factors in seeds of grain crops. The sodium salts of these compounds have shown positive effects on germination energy and seed growth, indicating their utility in agricultural applications (Mikhedkina et al., 2019).

properties

IUPAC Name |

sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3.Na/c1-16-11-5-3-2-4-8(11)9-6-7-10(13-9)12(14)15;/h2-7,13H,1H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUQJWHLAQUMFO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2507269.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2507271.png)

![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2507275.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2507279.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)